8-ヒドロキシデブリソキン

概要

説明

8-Hydroxydebrisoquin is a derivative of debrisoquine, a compound known for its role in pharmacogenetics and its use as an antihypertensive agent

科学的研究の応用

Chemical Applications

Synthesis and Building Block:

8-Hydroxy Debrisoquin serves as a crucial building block in organic synthesis. Its unique hydroxyl group at the 8th position enhances its chemical reactivity, making it suitable for constructing complex organic molecules. It is frequently employed in the synthesis of various pharmaceuticals and biologically active compounds.

| Application | Details |

|---|---|

| Organic Synthesis | Used to create complex organic molecules. |

| Catalysis | Acts as a catalyst in various chemical reactions. |

Biological Applications

Enzyme Interaction:

This compound is studied for its role in enzyme inhibition and interaction with biological macromolecules. It has shown promising results in inhibiting specific enzymes, which can lead to potential therapeutic applications.

Antiproliferative Activity:

Research indicates that 8-Hydroxy Debrisoquin exhibits significant antiproliferative effects, particularly against ovarian cancer cells. This selectivity suggests its potential use in targeted cancer therapies.

| Biological Activity | Effect |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |

| Anticancer Properties | Selectively inhibits the growth of ovarian cancer cells. |

Medical Applications

Pharmacogenetics:

8-Hydroxy Debrisoquin is instrumental in pharmacogenetic studies, particularly concerning the metabolism of Debrisoquin. Variations in metabolic pathways can significantly affect drug efficacy and safety profiles among individuals.

Antihypertensive Research:

As a metabolite of Debrisoquin, it is investigated for its potential antihypertensive properties. Understanding its mechanism of action may lead to improved treatments for hypertension.

| Medical Research Area | Focus |

|---|---|

| Pharmacogenetics | Studies on genetic variations affecting drug metabolism. |

| Hypertension Treatment | Investigating antihypertensive mechanisms. |

Industrial Applications

Quality Control:

In the pharmaceutical industry, 8-Hydroxy Debrisoquin is used as a reference standard for analytical methods. It helps ensure the purity and potency of pharmaceutical products through rigorous quality control processes.

Material Development:

The compound is also explored for developing new materials due to its unique chemical properties, which may lead to innovations in various industrial applications.

| Industrial Use | Purpose |

|---|---|

| Analytical Reference Standard | Ensures quality and potency in pharmaceuticals. |

| Material Innovation | Explores new materials with unique properties. |

Case Studies

-

Metabolic Pathway Studies:

A study utilizing mass spectrometry-based metabolomics highlighted the role of 8-Hydroxy Debrisoquin in understanding metabolic pathways related to drug interactions and efficacy (source: ). -

Pharmacokinetic Analysis:

Research on 123 Nigerian volunteers demonstrated the polymorphic nature of debrisoquine metabolism, including the formation of 8-hydroxy metabolites, which provides insights into individual responses to antihypertensive treatment (source: ). -

Cancer Research:

Investigations into the antiproliferative effects of 8-Hydroxy Debrisoquin on ovarian cancer cells revealed its potential as a targeted therapeutic agent, emphasizing the need for further studies in oncology (source: ).

作用機序

Target of Action

8-Hydroxydebrisoquin, also known as 8-Hydroxyquinoline (8-HQ), is a privileged structure with a broad-ranging pharmacological potential . It can bind to a diverse range of targets with high affinities , thus benefiting the discovery of novel bioactive agents.

Mode of Action

8-Hydroxydebrisoquin is a metal-binding compound . It has been used or tested for use in numerous medicinal applications, including treatments for bacterial infection, Alzheimer’s disease, and cancer . The compound interacts with its targets, primarily through its ability to bind to metal ions . This interaction results in changes at the cellular level, which contribute to its broad-ranging biological properties .

Biochemical Pathways

Compounds containing the 8-hq nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that 8-Hydroxydebrisoquin may interact with multiple biochemical pathways to exert its effects.

Pharmacokinetics

The compound is known to have a broad-ranging pharmacological potential , suggesting that it may have favorable drug-like properties.

Result of Action

8-Hydroxydebrisoquin exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

The action of 8-Hydroxydebrisoquin can be influenced by environmental factors. For instance, the interaction of 8-Hydroxydebrisoquin with the soil environment can mediate its ecological function . Additionally, the compound may be toxic to the health of aquatic organisms when accidentally released into aquatic ecosystems .

生化学分析

Biochemical Properties

8-Hydroxydebrisoquin is known to interact with various enzymes, proteins, and other biomolecules. It is a significant pharmacophore scaffold for medicinal chemists due to its coded biological and synthetic potential . The compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Cellular Effects

8-Hydroxydebrisoquin has been shown to have a broad impact on various types of cells and cellular processes. It has been reported to show promising antiproliferative potency and high selectivity toward ovarian cancer cells . It also plays an important role in anti-cancer drug development .

Molecular Mechanism

The molecular mechanism of action of 8-Hydroxydebrisoquin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is considered a privileged structure, which means it can bind to a diverse range of targets with high affinities .

Temporal Effects in Laboratory Settings

It is known that compounds containing the 8-Hydroxydebrisoquin moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

Dosage Effects in Animal Models

The effects of 8-Hydroxydebrisoquin vary with different dosages in animal models

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxydebrisoquin typically involves the hydroxylation of debrisoquine. One common method is the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the 8th position.

Industrial Production Methods: Industrial production of 8-Hydroxydebrisoquin follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization and chromatography techniques.

化学反応の分析

Types of Reactions: 8-Hydroxydebrisoquin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted quinoline derivatives.

類似化合物との比較

Debrisoquine: The parent compound, known for its antihypertensive properties.

8-Hydroxyquinoline: Another hydroxylated quinoline derivative with antimicrobial and chelating properties.

Quinoline: The basic structure from which these compounds are derived.

Uniqueness: 8-Hydroxydebrisoquin is unique due to the presence of the hydroxyl group at the 8th position, which enhances its chemical reactivity and potential applications. Its ability to interact with specific enzymes and biological targets sets it apart from other similar compounds.

生物活性

8-Hydroxy Debrisoquin is a derivative of debrisoquin, a compound historically used as an antihypertensive agent and known for its role in pharmacogenetics. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antifungal effects. Understanding the biological activity of 8-Hydroxy Debrisoquin is essential for its application in pharmacology and toxicology.

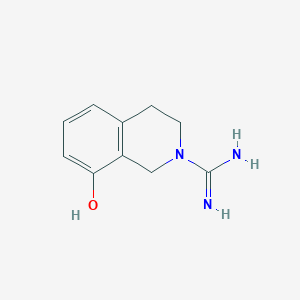

- Molecular Formula : C₁₀H₁₃N₃O

- Molecular Weight : 191.23 g/mol

- Structure : The compound features a hydroxyl group (-OH) at the 8-position of its quinoline structure, which significantly influences its chemical reactivity and biological interactions.

8-Hydroxy Debrisoquin functions primarily through its interactions with biological macromolecules, particularly enzymes and proteins. Its mechanism of action includes:

- Metal Binding : The compound exhibits chelating properties, allowing it to interact with metal ions, which may enhance its biological activity.

- Enzyme Inhibition : It has been shown to inhibit various enzymes, impacting biochemical pathways crucial for cellular function.

- Gene Expression Modulation : Changes in gene expression have been observed, suggesting a role in regulating cellular processes.

Antimicrobial Activity

8-Hydroxy Debrisoquin has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Anticancer Effects

Studies have shown that 8-Hydroxy Debrisoquin possesses antiproliferative activity, particularly against ovarian cancer cells. Its selectivity towards cancer cells while sparing normal cells makes it an attractive option for cancer therapy.

Pharmacogenetic Role

As a metabolite of debrisoquin, 8-Hydroxy Debrisoquin serves as an important biomarker for assessing CYP2D6 enzyme activity. Variations in this enzyme can lead to differences in drug metabolism among individuals, influencing therapeutic efficacy and toxicity. This aspect is crucial for personalized medicine approaches .

Case Studies

- Polymorphism Study : A study involving Nigerian volunteers examined the metabolic oxidation of debrisoquin, revealing polymorphisms affecting the hydroxylation process. The presence of 8-Hydroxy Debrisoquin was noted as a key product in this metabolic pathway, highlighting its relevance in pharmacogenetic studies .

- Cancer Cell Line Testing : In vitro studies using ovarian cancer cell lines demonstrated that 8-Hydroxy Debrisoquin induced apoptosis and inhibited cell proliferation at specific concentrations. These findings support its potential use in targeted cancer therapies.

Dosage Effects in Animal Models

Research indicates that the effects of 8-Hydroxy Debrisoquin vary with dosage in animal models. Higher doses were associated with increased antiproliferative effects on tumor cells but also raised concerns regarding toxicity to normal tissues.

Summary Table of Biological Activities

特性

IUPAC Name |

8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-10(12)13-5-4-7-2-1-3-9(14)8(7)6-13/h1-3,14H,4-6H2,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHPFQJFGPVJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC=C2O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196784 | |

| Record name | 8-Hydroxydebrisoquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46286-45-7 | |

| Record name | 8-Hydroxydebrisoquin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046286457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxydebrisoquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。